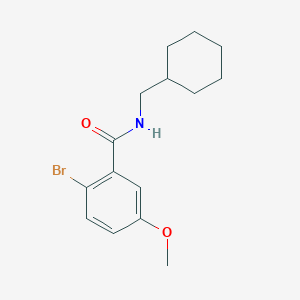
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
作用机制
The exact mechanism of action of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide binds to a receptor called STING (Stimulator of Interferon Genes), which triggers the production of interferon and other cytokines that help to activate immune cells. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has been shown to have a number of biochemical and physiological effects. It can increase the production of interferon and other cytokines, activate immune cells such as macrophages and natural killer cells, and inhibit the growth of blood vessels that supply tumors. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been shown to have anti-inflammatory properties and can reduce the production of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide for lab experiments is its well-established synthesis method and the availability of the compound for research purposes. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, there are some limitations to the use of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide in lab experiments. It can be toxic at high doses and can cause a range of side effects, including fever, nausea, and vomiting. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide also has a short half-life, which can make it difficult to administer in animal studies.
未来方向
There are a number of future directions for research on 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. One area of interest is the development of more effective combination therapies that include 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. Another area of research is the development of new STING agonists that may have improved anti-tumor activity and fewer side effects. Additionally, there is ongoing research on the use of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is a synthetic compound that has shown promise as a potential cancer treatment. It works by activating the immune system to attack cancer cells and has been shown to have anti-tumor activity in a variety of cancer cell lines. While there are some limitations to its use in lab experiments, 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide remains a valuable tool for cancer research. Ongoing research on 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide and its mechanism of action may lead to the development of more effective cancer treatments in the future.
合成方法
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine, followed by the reaction of the resulting product with ethyl oxalyl chloride. The final product is then obtained through a series of purification steps. This synthesis method has been well-established and is widely used in the production of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide for research purposes.
科学研究应用
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-4-13(9-12(11)2)15(19)16-10-14(18)17-5-7-20-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKETIDWIZYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)